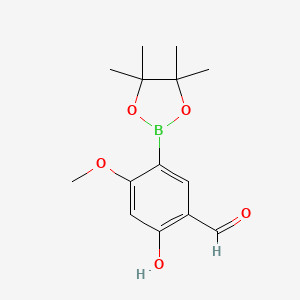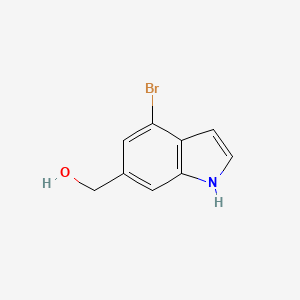![molecular formula C9H9N3O2 B8245560 [5-(2-Aminopyridin-3-yl)isoxazol-3-yl]methanol](/img/structure/B8245560.png)
[5-(2-Aminopyridin-3-yl)isoxazol-3-yl]methanol
Overview
Description
[5-(2-Aminopyridin-3-yl)isoxazol-3-yl]methanol is a useful research compound. Its molecular formula is C9H9N3O2 and its molecular weight is 191.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality [5-(2-Aminopyridin-3-yl)isoxazol-3-yl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [5-(2-Aminopyridin-3-yl)isoxazol-3-yl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Aminoisoxazoles
The selective synthesis of 5-amino-3-(pyrrol-2-yl)isoxazoles, through the reaction of specific pyrroles with hydroxylamine in methanol, has been noted. Analogous conditions lead to the formation of both 5-aminoisoxazoles and their structural isomers, 3-aminoisoxazoles. The selective preparation of 3-aminoisoxazoles was achieved by modifying reaction conditions, indicating a nuanced control over the synthesis process and structural variations of isoxazoles (Sobenina et al., 2005).
Novel Routes to Polyols
A unique synthesis route was developed for syn,syn-Bis(1,2-isoxazolin-5-yl)methanols and related diols via a double diastereoselective 1,3-dipolar cycloaddition reaction. The subsequent transformation of the isoxazolines into polyols through hydrogenolysis adds a layer of functional utility to the base compound, offering potential pathways for further chemical exploration (Kim et al., 2005).
Extended π-Conjugated Systems
The creation of extended π-conjugated systems such as bis-3-aminoimidazo[1, 2-a] pyridines, pyrimidines, and pyrazines represents a significant stride in chemical engineering. These were synthesized through a novel pseudo five-component condensation process, showcasing the versatility of isoxazole derivatives in forming complex, extended structures (Shaabani et al., 2009).
Bioactivation Pathways
Bioactivation of Isoxazole Rings
Studies highlighted the unique bioactivation pathways of isoxazole rings, particularly focusing on molecules with C3-substituted isoxazoles or 1,2-benzisoxazoles. The research provides insight into the enzyme-catalyzed cleavage of the isoxazole ring, leading to the formation of various intermediates and final products. This detailed elucidation of bioactivation pathways can have implications in understanding the metabolic fate and biological activity of isoxazole-containing compounds (Yu et al., 2011).
properties
IUPAC Name |
[5-(2-aminopyridin-3-yl)-1,2-oxazol-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c10-9-7(2-1-3-11-9)8-4-6(5-13)12-14-8/h1-4,13H,5H2,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLAZEIDKTZKBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)C2=CC(=NO2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(2-Aminopyridin-3-yl)isoxazol-3-yl)methanol | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details













Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-N-[(S)-(2-dicyclohexylphosphanylphenyl)-(4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B8245479.png)
![(S)-N-[(R)-(2-dicyclohexylphosphanylphenyl)-naphthalen-1-ylmethyl]-2-methylpropane-2-sulfinamide](/img/structure/B8245487.png)
![(S)-N-[(S)-(2-dicyclohexylphosphanylphenyl)-naphthalen-2-ylmethyl]-2-methylpropane-2-sulfinamide](/img/structure/B8245488.png)


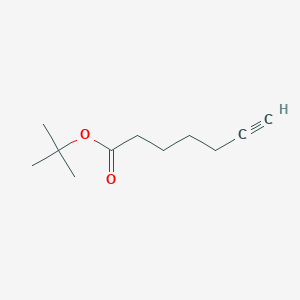
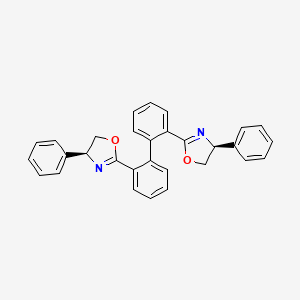
![7-(Methylthio)thiazolo[5,4-d]pyrimidine-2-carboxylic acid](/img/structure/B8245537.png)
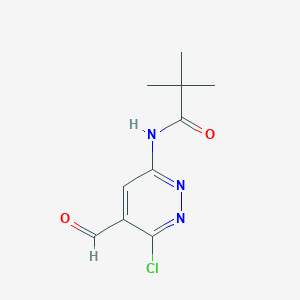
![2-Bromo-6-chlorothiazolo[4,5-c]pyridine](/img/structure/B8245543.png)
![2-Amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B8245544.png)
